Prasugrel is a thienopyridine derivative utilized primarily as an antiplatelet agent in the management of acute coronary syndrome, especially in patients undergoing percutaneous coronary intervention. It functions as an irreversible antagonist of the adenosine diphosphate P2Y12 receptor, which plays a crucial role in platelet activation and aggregation. Prasugrel is a prodrug, meaning it requires metabolic conversion to its active form to exert its pharmacological effects. The active metabolite, R-138727, irreversibly binds to the P2Y12 receptor, thereby inhibiting platelet aggregation for the lifespan of the platelets (approximately 7 to 10 days) .
Prasugrel is compared to other thienopyridines, like clopidogrel, to assess its effectiveness in inhibiting platelet aggregation. Studies investigate how Prasugrel impacts platelet function tests and clinical outcomes in patients Source: European Heart Journal article, "Prasugrel versus clopidogrel for acute coronary syndromes" by Wallentin et al., published in 2008.
Large-scale clinical trials assess Prasugrel's safety and efficacy in preventing cardiovascular events like stent thrombosis (blood clot formation within a stent placed in the coronary artery) and myocardial infarction (heart attack) after ACS. These trials compare Prasugrel to other medications and establish its role in treatment regimens Source: Journal of the American College of Cardiology article, "Trial to Assess Prasugrel -Thrombolysis in Myocardial Infarction (TRITON-TIMI 38)" by Bhatt et al., published in 2009.
Research explores how genetic variations influence a patient's response to Prasugrel. This helps identify individuals who might benefit more from Prasugrel or require alternative medications due to potential side effects Source: Circulation Journal article, "Effect of CYP2B6 genotype on prasugrel pharmacodynamics following clopidogrel pre-treatment in patients with acute coronary syndrome" by Shio et al., published in 2010.
These studies evaluate the long-term safety and effectiveness of Prasugrel compared to other medications. They monitor patients for bleeding risks and cardiovascular events over an extended period Source: BMJ article, "Long-term cardiovascular outcomes with prasugrel versus clopidogrel after acute coronary syndrome (TRIGGER): a retrospective cohort analysis of linked administrative databases" by Wiviott et al., published in 2017: .
The metabolic pathway of prasugrel involves several key reactions:
Prasugrel's primary biological activity lies in its ability to inhibit platelet aggregation. By irreversibly blocking the P2Y12 receptors on platelets, prasugrel prevents adenosine diphosphate from activating the glycoprotein IIb/IIIa receptor complex. This mechanism significantly reduces the likelihood of thrombus formation, making it effective in preventing cardiovascular events such as heart attacks and strokes in at-risk populations .
The synthesis of prasugrel involves several steps:
Prasugrel is primarily indicated for:
Prasugrel interacts with various medications and conditions that may increase bleeding risk:
Prasugrel belongs to a class of antiplatelet agents known as thienopyridines. Here are some similar compounds:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Clopidogrel | Irreversible ADP receptor antagonist | Requires activation via cytochrome P450; variable response |
| Ticlopidine | Irreversible ADP receptor antagonist | Associated with more gastrointestinal side effects; less commonly used now |
| Cangrelor | Reversible ADP receptor antagonist | Rapid onset and offset; intravenous administration only |
| Ticagrelor | Reversible ADP receptor antagonist | Oral administration; does not require metabolic activation |
Prasugrel is unique due to its rapid onset of action and more consistent platelet inhibition compared to clopidogrel, making it particularly effective in acute settings . Its structure and mechanism also differentiate it from other agents like ticagrelor and cangrelor, which offer alternative approaches to managing platelet aggregation.
High-performance liquid chromatography represents the primary analytical technique for prasugrel purity assessment, offering superior separation efficiency and quantitative precision [13]. The development of stability-indicating HPLC methods requires careful optimization of chromatographic parameters to achieve baseline resolution between prasugrel and its related substances. Multiple studies have established robust HPLC methodologies employing reverse-phase chromatography with varying stationary phase chemistries and mobile phase compositions [14] [15].
The most widely adopted approach utilizes octadecylsilane stationary phases, specifically C18 and C8 columns, which provide optimal retention and selectivity for prasugrel and its impurities [16]. Rigobello and colleagues developed a validated method using an RP-18 octadecyl silane column with acetonitrile and triethylamine 0.5% mixture (50:50, v/v) as the mobile phase, achieving excellent separation at 263nm detection wavelength [17]. This method demonstrated linearity over a concentration range of 10-300μg/mL with correlation coefficient of 0.999, limit of detection of 0.110μg/mL, and limit of quantification of 0.364μg/mL [17].
Alternative stationary phase chemistries have been successfully employed for specific analytical requirements. The Inertsil ODS-3V column (250×4.6mm, 5μm) with a mobile phase composed of 0.02M potassium dihydrogen orthophosphate and 0.02M dipotassium hydrogen orthophosphate in water:acetonitrile (30:70 v/v) provided robust separation with retention time of 10.597 minutes [4]. This isocratic method demonstrated excellent system suitability parameters including theoretical plates of 8974.24 and tailing factor of 1.36 [4].
Comprehensive optimization studies reveal that column temperature significantly impacts retention and selectivity, with temperatures of 25-45°C providing optimal performance [6] [19]. Higher temperatures reduce analysis time and improve peak shape but may compromise resolution of critical impurity pairs [19]. Mobile phase pH optimization proves crucial for maintaining consistent retention times and peak symmetry, with pH values between 2.5 and 4.5 providing optimal results for most methods [3] [6].
Comprehensive validation of HPLC purity assessment methods follows International Conference on Harmonization Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [18]. The validation process must demonstrate the method's capability to separate prasugrel from all known impurities and degradation products while maintaining quantitative accuracy across the specified concentration range [19].
Linearity studies typically span concentration ranges from sub-microgram to several hundred micrograms per milliliter, depending on the intended application. The Sunfire C18 method developed by Reddy and colleagues achieved exceptional linearity over 0.085-3.218μg/mL with correlation coefficients exceeding 0.9997 for prasugrel and its seven related substances [19]. The method demonstrated outstanding sensitivity with limit of detection of 0.025μg/mL and limit of quantification of 0.085μg/mL, making it suitable for trace impurity analysis [19].
Precision evaluation encompasses system precision, method precision, and intermediate precision assessments. System precision typically demonstrates relative standard deviation values below 2% for six replicate injections of standard solutions [4] [6]. Method precision, evaluated through independent sample preparations, consistently achieves relative standard deviation values below 2%, confirming the robustness of the analytical procedure [5]. Intermediate precision studies conducted on different days, by different analysts, or using different equipment typically yield relative standard deviation values below 3%, demonstrating method ruggedness [6].
Accuracy assessment through recovery studies at multiple concentration levels (typically 80%, 100%, and 120% of target concentration) demonstrates recovery values between 96.4% and 103.3% for most validated methods [19]. The recovery studies confirm the absence of systematic bias and validate the method's quantitative accuracy across the specified range [4] [5]. Robustness testing evaluates method performance under deliberately varied conditions including mobile phase composition, flow rate, column temperature, and detection wavelength [4] [6].
The selection between gradient and isocratic elution depends on the complexity of the sample matrix and the number of related substances requiring separation [19]. Isocratic methods offer simplicity and shorter equilibration times, making them suitable for routine quality control applications where a limited number of impurities require monitoring [4] [5]. The mobile phase composition typically consists of aqueous buffer systems with acetonitrile or methanol as the organic modifier [14] [15].
Gradient elution provides superior resolution for complex impurity profiles containing multiple related substances with varying polarities [19]. The gradient method developed using orthophosphoric acid buffer systems demonstrates excellent separation of prasugrel from seven related substances within a single chromatographic run [19]. The gradient profile typically begins with higher aqueous content (80:20 buffer:acetonitrile) and progresses to higher organic content (30:70 buffer:acetonitrile) over 35 minutes [3].
Buffer system selection significantly impacts peak shape and resolution. Phosphate buffers at pH 2.5-4.5 provide optimal peak symmetry and reproducible retention times [3] [6]. Triethylamine-based mobile phases offer excellent peak shape for basic compounds but require careful pH control to maintain method reproducibility [17]. Ammonium acetate buffers provide mass spectrometry compatibility when hyphenated techniques are required [6].
The Symmetry C8 column method employs a sophisticated gradient system with triethylamine buffer (pH 2.5) and acetonitrile, progressing from 80:20 to 30:70 ratio over 35 minutes [3]. This approach achieves baseline separation of prasugrel (retention time 16.35 minutes) from seven related substances including SC-III, para-toluenesulfonic acid, oxo-compound peaks, and multiple methyl carbamate impurities [3]. Resolution values exceed 3.0 for all critical impurity pairs, demonstrating excellent method selectivity [3].
Stability-indicating HPLC methods must demonstrate specificity in the presence of all potential degradation products generated under International Conference on Harmonization recommended stress conditions. The method development process requires comprehensive forced degradation studies under acidic, basic, neutral, oxidative, thermal, and photolytic conditions to identify all possible degradation pathways [1] [9].
Forced degradation studies reveal prasugrel's susceptibility to hydrolytic and oxidative degradation while demonstrating stability under photolytic conditions [20]. Under acidic conditions (0.1N HCl/acetonitrile at ambient temperature), prasugrel degrades 8.3% after 20 hours, forming OXTP diastereomers and OXTP tautomer as major products [1]. Basic degradation occurs rapidly and completely, even upon immediate injection, producing primarily OXTP tautomer with lesser amounts of OXTP diastereomers, HYTP-S, and HYTP-O [1].
Oxidative stress testing using 3% hydrogen peroxide results in extensive degradation with formation of OXTP diastereomers, o-fluorobenzoic acid, and acylated TTPO [1]. Metal-catalyzed oxidation in the presence of copper(II) ions produces acylated TTPO, HYTP-S, and diketone as major degradation products [1]. Radical-initiated oxidation using azobisisobutyronitrile generates endo-iminium, HYTP-S, and diketone products, with the product distribution depending on solution pH [1].
Thermal degradation studies at elevated temperatures reveal formation of various oxidation products, while photolytic stress under ultraviolet radiation demonstrates remarkable stability with no significant degradation observed [1]. The comprehensive degradation profile enables development of chromatographic conditions capable of resolving all potential impurities from the parent drug [1] [9].
The optimized stability-indicating methods achieve baseline resolution between prasugrel and all identified degradation products with resolution factors exceeding 2.0 [6] [17]. Peak purity analysis using photodiode array detection confirms the homogeneity of the prasugrel peak in the presence of degradation products, validating the method's specificity [6]. System suitability testing ensures consistent method performance through analysis of stressed samples containing known degradation products [1] [6].
Liquid chromatography-tandem mass spectrometry provides unparalleled specificity and sensitivity for prasugrel metabolite identification and quantification [21] [22]. The technique combines the separation power of liquid chromatography with the selectivity and structural information provided by tandem mass spectrometry. Electrospray ionization in positive mode represents the preferred ionization technique for prasugrel and its metabolites due to the presence of nitrogen-containing functional groups that readily protonate [21] [23].
Triple quadrupole mass spectrometers operating in multiple reaction monitoring mode provide optimal sensitivity for quantitative applications [21] [22]. The first quadrupole selects the precursor ion, the second quadrupole (collision cell) fragments the precursor ion, and the third quadrupole monitors specific product ions characteristic of the target analyte [21]. This approach eliminates matrix interferences and provides exceptional selectivity for metabolite quantification in complex biological matrices [22].
Advanced ionization techniques including atmospheric pressure chemical ionization and atmospheric pressure photoionization may provide complementary information for specific applications [25]. However, electrospray ionization remains the method of choice for prasugrel metabolite analysis due to its compatibility with aqueous mobile phases and excellent sensitivity for polar metabolites [21] [22]. Interface conditions require optimization to maximize analyte response while minimizing matrix effects and background interference [21] [22].
Prasugrel undergoes complex metabolic activation involving hydrolysis by esterases followed by cytochrome P450-mediated oxidation to form the active metabolite R-138727 [21] [26]. The active metabolite exists as four stereoisomers: (R,S)-, (R,R)-, (S,S)-, and (S,R)-configurations, with 84% present as (R,S)- and (R,R)-isomers representing the most potent forms [23] [27]. The stereoisomeric distribution demonstrates the importance of the R-configuration at the thiol-bearing carbon for optimal biological activity [23].
Mass spectrometric fragmentation patterns provide essential structural information for metabolite identification [21] [25]. The active metabolite R-138727 exhibits a molecular ion at m/z 350.1226 (C18H21FNO3S+) with characteristic fragment ions at m/z 206 and m/z 130 [22] [23]. The fragmentation pathway involves loss of the cyclopropylphenyl moiety (m/z 144) to generate the base peak at m/z 206, followed by further fragmentation to yield m/z 130 [22]. Additional fragment ions at m/z 184 and m/z 166 provide confirmatory structural information [22].
Inactive metabolites include the thiolactone intermediate (R-95913) with molecular ion at m/z 332.1115 corresponding to C18H18FNO2S+ [25] [27]. This intermediate represents the first metabolic product formed through esterase-mediated hydrolysis of the acetate group [26] [34]. The thiolactone subsequently undergoes cytochrome P450-mediated oxidation to form the active metabolite or alternative oxidation to form inactive metabolites [26].
Additional inactive metabolites result from hydroxylation, N-oxidation, or further oxidation reactions catalyzed by various cytochrome P450 isoenzymes [21] [26]. These metabolites exhibit characteristic mass spectrometric signatures enabling confident identification and differentiation from the active metabolite [21]. The comprehensive metabolite profile provides insight into individual variability in drug metabolism and potential drug interactions [26] [34].
Validated bioanalytical methods enable quantification of prasugrel metabolites in human plasma for pharmacokinetic and pharmacodynamic studies [21] [22]. The active metabolite requires immediate derivatization with 2-bromo-3'-methoxyacetophenone upon blood collection to prevent degradation and ensure analytical stability [21] [22]. This derivatization strategy stabilizes the reactive thiol group while maintaining chromatographic and mass spectrometric compatibility [21].
The validated concentration range for active metabolite quantification spans 0.5-250ng/mL with additional validation of a 10-fold dilution factor [21]. Accuracy ranges from -7.00% to 5.98% while precision ranges from 0.98% to 3.39% across all concentration levels [21]. These performance characteristics meet regulatory requirements for bioanalytical method validation established by Food and Drug Administration and European Medicines Agency guidelines [21].
Inactive metabolite quantification requires separate analytical methods due to differing physicochemical properties and stability profiles [21]. The validated range spans 1-500ng/mL for each of three inactive metabolites with 5-fold dilution factor validation [21]. Interday accuracy ranges from -10.5% to 12.5% while precision ranges from 2.4% to 6.6% for all analytes [21]. The broader acceptance criteria for inactive metabolites reflect their lower pharmacological relevance [21].
Sample preparation typically involves protein precipitation with acetonitrile or solid-phase extraction using mixed-mode cartridges [21] [22]. Protein precipitation provides simplicity and high throughput but may suffer from matrix effects in complex biological samples [22]. Solid-phase extraction offers superior cleanup and reduced matrix effects but requires additional time and resources [22]. The choice between preparation techniques depends on sensitivity requirements and sample throughput considerations [22].
Proton nuclear magnetic resonance spectroscopy provides comprehensive structural information for prasugrel identity confirmation and purity assessment [28] [27]. The analysis performed in dimethyl sulfoxide-d6 solvent system enables complete spectral assignment due to excellent solubility and minimal solvent interference [28]. The chemical shift assignments demonstrate characteristic patterns consistent with the thienopyridine structure and functional group distribution [28].
The cyclopropyl group hydrogens appear as distinctive multiples in the aliphatic region at 0.8-1.0ppm, representing four hydrogens (2CH2) at positions 19 and 20 [28]. The characteristic chemical shift and multiplicity patterns confirm the presence of the cyclopropyl ring system essential for biological activity [28]. The cyclopropyl methine hydrogen at position 18 resonates as a multiplet at 2.4ppm, demonstrating coupling with the adjacent methylene protons [28]. The integration ratio of 1H confirms the presence of a single cyclopropyl methine carbon [28].
The acetyl methyl group provides a characteristic singlet at 2.1ppm (3H) at position 23, serving as a diagnostic signal for the intact acetate ester [28]. This signal proves particularly valuable for purity assessment as hydrolytic degradation would eliminate this characteristic resonance [28]. The chemical shift position and multiplicity confirm the aliphatic acetate environment rather than aromatic ester functionalities [28].
The tetrahydrothienopyridine ring system generates complex multiplet patterns in the 2.6-2.8ppm region, representing four hydrogens (2CH2) at positions 7 and 8 [28]. These signals demonstrate the characteristic chemical shifts expected for methylene groups adjacent to nitrogen and sulfur heteroatoms [28]. The nitrogen-bearing methylene groups appear as distinct signals, with position 5 resonating as a singlet at 3.5ppm (2H) and the bridgehead hydrogen at position 10 appearing as a singlet at 4.8ppm [28].
The thiophene hydrogen at position 3 provides a characteristic singlet at 6.4ppm, confirming the aromatic substitution pattern and electronic environment [28]. The fluorinated phenyl ring contributes four aromatic hydrogens appearing as a complex multiplet spanning 7.2-7.6ppm at positions 12, 13, 14, and 15 [28]. The chemical shift pattern and multiplicity confirm the ortho-fluorophenyl substitution characteristic of prasugrel [28]. Integration ratios precisely match the expected values, confirming structural integrity and providing quantitative information about sample purity [28].
Carbon-13 nuclear magnetic resonance spectroscopy enables complete carbon framework characterization and provides complementary structural information to proton nuclear magnetic resonance [28] [27]. The spectrum exhibits distinct signals for all carbon environments, facilitating unambiguous structural assignment and impurity detection [28]. The chemical shift assignments span the typical range from aliphatic carbons at 11-50ppm to carbonyl carbons approaching 210ppm [28].
The cyclopropyl carbons resonate in the characteristic upfield region at 11.1-11.5ppm for the methylene carbons (positions 19, 20) and 17.7ppm for the methine carbon (position 18) [28]. These distinctive chemical shifts confirm the presence and integrity of the cyclopropyl substituent essential for biological activity [28]. The upfield chemical shifts result from the unique electronic environment of the strained three-membered ring system [28].
The acetyl methyl carbon appears at 20.4ppm (position 23), providing diagnostic information about the ester functionality [28]. The tetrahydrothienopyridine ring carbons span 24.6-49.8ppm, with position 8 at 24.6ppm and positions 5 and 7 at 47.9-49.8ppm [28]. The chemical shift differences enable differentiation between carbon environments within the heterocyclic ring system [28].
The bridgehead carbon at position 10 resonates at 71.4ppm, characteristic of a carbon bearing both nitrogen and oxygen substituents [28]. This chemical shift confirms the ester linkage at the bridgehead position and provides information about the molecular conformation [28]. The thiophene carbon at position 3 appears at 112.3ppm, confirming the aromatic substitution pattern and heteroatom environment [28].
The fluorinated phenyl ring carbons provide distinctive signals spanning 115.6-130.8ppm, with specific assignments for each aromatic position [28]. Position 15 resonates at 115.6ppm, position 11 at 121.9ppm, positions 9 and 13 at 124.6-125.3ppm, and positions 4, 12, and 14 at 129.4-130.8ppm [28]. The fluorine-bearing carbon exhibits characteristic chemical shift and splitting patterns at 162.2-164.5ppm (position 16), confirming the fluorine substitution [28].
The carbonyl carbons provide the most diagnostic signals, with the ester carbonyl appearing at 167.8ppm (position 22) and the ketone carbonyl at 207.4ppm (position 17) [28]. These chemical shifts confirm the presence of both ester and ketone functionalities essential for biological activity [28]. The large chemical shift difference enables clear differentiation between carbonyl environments and facilitates detection of degradation products affecting these functional groups [28].
Two-dimensional nuclear magnetic resonance spectroscopy provides essential connectivity information for complete structural assignment and identification of unknown impurities [20] [29]. Correlation spectroscopy experiments establish proton-proton coupling relationships, enabling assignment of complex multiplet patterns and confirmation of molecular connectivity [20]. The technique proves particularly valuable for confirming the substitution pattern of the fluorinated phenyl ring and assigning overlapping signals in the aliphatic region [20].
Heteronuclear single quantum coherence spectroscopy correlates protons with their directly attached carbons, facilitating carbon assignment and providing structural confirmation [20]. This experiment enables unambiguous assignment of all carbon signals by correlating them with their respective proton signals [20]. The technique proves essential for differentiating between carbon environments with similar chemical shifts [20].
Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton correlations spanning two to three bonds, establishing connectivity between distant molecular fragments [20]. These experiments prove particularly valuable for confirming substitution patterns and identifying regioisomeric impurities that may arise during synthesis or degradation [20]. The correlation patterns between the cyclopropyl carbons and the phenyl ring protons confirm the molecular connectivity [20].
Two-dimensional nuclear magnetic resonance studies of prasugrel degradation products reveal the formation of diastereomeric pairs exhibiting distinct correlation patterns [20]. The diastereomers arise from configurational changes at stereogenic centers during hydrolysis or oxidation reactions [20]. Correlation spectroscopy enables differentiation between diastereomers and provides insight into degradation mechanisms affecting specific molecular regions [20].
Nuclear Overhauser effect spectroscopy experiments reveal spatial proximity relationships between nuclei, providing three-dimensional structural information [29]. These experiments confirm stereochemical assignments and enable detection of conformational changes that may occur during degradation [29]. The combination of all two-dimensional techniques provides comprehensive structural characterization exceeding the capabilities of individual one-dimensional experiments [20] [29].
The acetyl methyl signal at 2.1ppm serves as an internal standard for quantitative measurements, representing exactly three protons in pure prasugrel [28]. Comparison of integration values for other signals relative to the acetyl methyl enables detection and quantification of impurities affecting specific molecular regions [28]. This approach provides complementary information to chromatographic purity assessment methods and enables detection of impurities that may coelute chromatographically [28].
Impurity detection capabilities depend on the chemical shift separation between prasugrel signals and impurity signals [28] [30]. Degradation products exhibiting altered chemical shifts due to structural changes can be detected and quantified at levels approaching 1% relative to prasugrel [28]. The technique proves particularly valuable for detecting impurities that may coelute in chromatographic methods or exhibit similar ultraviolet absorption characteristics [30].
Quantitative nuclear magnetic resonance requires careful optimization of acquisition parameters to ensure accurate integration [30]. Relaxation delay times must exceed five times the longest T1 relaxation time to ensure complete spin relaxation between pulses [30]. Typical relaxation delays of 10-30 seconds enable quantitative analysis of prasugrel and its related substances [30]. Pulse calibration ensures accurate flip angles, while baseline correction procedures significantly impact quantitative accuracy [30].
Infrared spectroscopy provides rapid and definitive identification of prasugrel through characteristic functional group vibrations spanning the 400-4000cm-1 region [28] [31]. The analysis utilizes Fourier transform infrared instrumentation with potassium bromide pellet preparation, enabling high-resolution spectral acquisition with minimal sample preparation requirements [28]. The pellet preparation technique involves thorough mixing of approximately 1.5mg prasugrel with 150mg spectroscopic grade potassium bromide followed by compression under vacuum to form transparent discs [28].
Alternative sample preparation techniques include attenuated total reflectance sampling, which eliminates the need for potassium bromide pellet preparation while maintaining spectral quality [31]. This approach proves particularly useful for routine quality control applications where rapid sample throughput is essential [31]. The technique requires minimal sample preparation and enables direct analysis of solid pharmaceutical materials [31].
The resulting infrared spectrum exhibits sharp, well-defined absorption bands characteristic of the molecular functional groups present in prasugrel [28]. The spectral quality enables confident assignment of vibrational modes and provides diagnostic information for identity confirmation [28]. High signal-to-noise ratios facilitate detection of minor spectral features that may indicate the presence of impurities or polymorphic variations [28].
The infrared spectrum of prasugrel exhibits characteristic absorption bands that enable identification of all major functional groups within the molecular structure [28]. The most prominent absorption appears as an intense band at 1756cm-1, assigned to the carbonyl stretch of the acetate ester function [28]. This band provides diagnostic information about the ester linkage and its chemical environment [28]. The frequency position confirms the presence of an aliphatic acetate ester rather than aromatic ester functionalities [28].
A second significant carbonyl absorption at 1702cm-1 corresponds to the ketone carbonyl stretch, confirming the presence of the cyclopropylphenyl ketone moiety [28]. The frequency separation between ester and ketone carbonyls enables clear differentiation between these functional groups [28]. The ketone frequency falls within the expected range for aryl alkyl ketones, confirming the structural assignment and providing information about the electronic environment [28].
The carbon-oxygen stretch of the ester function appears at 1191cm-1, providing complementary information about the ester linkage [28]. This absorption demonstrates the characteristic frequency and intensity expected for acetate esters [28]. The band position and shape confirm the presence of a primary ester functionality and enable differentiation from other ester types [28].
Aromatic substitution patterns appear in the fingerprint region, with a characteristic absorption at 757cm-1 indicating ortho-disubstitution of the benzene ring [28]. This band confirms the fluorophenyl substitution pattern and provides information about the aromatic substitution geometry [28]. The frequency and intensity patterns match those expected for ortho-fluorinated aromatic compounds and enable differentiation from other substitution patterns [28].
Aliphatic carbon-hydrogen stretching vibrations appear as broad absorptions above 2500cm-1, encompassing the various methyl, methylene, and methine groups present in the molecular structure [28]. These absorptions provide general confirmation of the aliphatic framework but offer limited structural specificity compared to the more diagnostic carbonyl and aromatic regions [28]. The relative intensities provide information about the proportion of aliphatic versus aromatic content [28].
Infrared spectroscopy provides valuable information about solid-state properties including polymorphism, hydration state, and crystallinity [32]. Different polymorphic forms of prasugrel exhibit distinct infrared spectra due to differences in molecular packing and hydrogen bonding patterns [32]. The technique enables rapid screening for polymorphic changes during manufacturing or storage without requiring extensive sample preparation [33] [32].
Amorphous prasugrel demonstrates broadened absorption bands compared to crystalline forms, reflecting the increased conformational freedom and reduced long-range order [32]. The carbonyl region proves particularly sensitive to polymorphic changes, with shifts in frequency and changes in band shape providing diagnostic information [32]. Peak broadening and frequency shifts enable differentiation between crystalline and amorphous forms, supporting formulation development efforts [32].
The crystalline form exhibits sharp, well-defined absorption bands indicating ordered molecular packing [33]. Specific vibrational modes may split or shift in different polymorphic forms due to changes in intermolecular interactions [33]. Temperature-dependent studies reveal the thermal stability of different polymorphic forms and identify transition temperatures [33].
Hydration effects appear as additional absorption bands in the 3000-3600cm-1 region corresponding to water stretching vibrations [33]. The intensity and frequency of these bands provide quantitative information about water content and its interaction with the pharmaceutical solid [33]. Hydrated forms exhibit characteristic spectral patterns enabling identification and quantification of water content [33].
The technique enables monitoring of phase transitions during heating or humidity exposure [33]. Changes in the infrared spectrum indicate solid-state transformations that may affect pharmaceutical performance [33]. This information proves valuable for understanding thermal stability and optimizing manufacturing processes to maintain desired polymorphic forms [33].
Infrared spectroscopy validation for pharmaceutical identity testing follows established guidelines emphasizing specificity, reproducibility, and robustness [18]. The method must demonstrate capability to distinguish prasugrel from all related substances and potential contaminants that may be present in pharmaceutical preparations [28]. Specificity studies involve spectral comparison with structurally related compounds and common pharmaceutical excipients [28].
The validation process includes establishment of acceptance criteria based on spectral correlation coefficients or other mathematical comparison algorithms [28]. Correlation coefficients typically exceed 0.990 for positive identification, while values below 0.950 indicate potential identity failures [28]. Alternative comparison algorithms include spectral subtraction, first and second derivative comparisons, and multivariate analysis techniques [28].
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